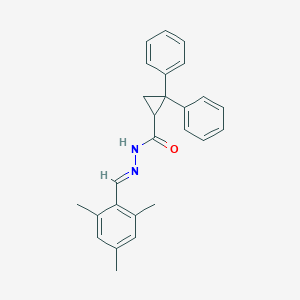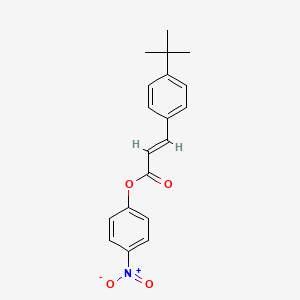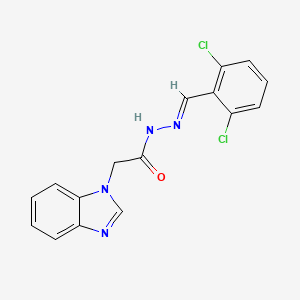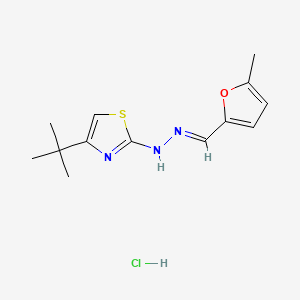
N-(2-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as FPBA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
FPBA acts as an antagonist of the TRPV1 receptor by binding to the receptor and preventing the activation of the channel. This results in a reduction in pain sensation and inflammation. FPBA also modulates the activity of the GABA-A receptor by binding to a specific site on the receptor and enhancing the activity of the receptor.
Biochemical and Physiological Effects:
FPBA has been shown to have a range of biochemical and physiological effects, including analgesic and anti-inflammatory effects, as well as anxiolytic and sedative effects. It has also been found to have potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of FPBA is its potency and specificity as an antagonist of the TRPV1 receptor. This makes it a useful tool for studying the role of the TRPV1 receptor in pain sensation and inflammation. However, one limitation of FPBA is its relatively short half-life, which can make it difficult to use in long-term studies.
Future Directions
There are several future directions for research on FPBA. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of FPBA. Another area of research is the potential use of FPBA in the treatment of neurodegenerative diseases, particularly in the development of novel drugs that target the GABA-A receptor. Additionally, there is potential for the use of FPBA in the development of new analgesics and anti-inflammatory drugs.
Synthesis Methods
FPBA can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride, followed by the reaction with pyrrolidine-1-sulfonyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
FPBA has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammation. FPBA has also been found to modulate the activity of the GABA-A receptor, which is a neurotransmitter receptor involved in anxiety and sedation.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-8-9-14(18(22)20-16-7-3-2-6-15(16)19)12-17(13)25(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBSRRQOXSYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)


![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)


![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)

![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)

